2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide
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Overview
Description
2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide is a complex organic compound that features a unique structure combining a thiadiazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Azetidine Ring: The azetidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Coupling of Rings: The final step involves coupling the thiadiazole and azetidine rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring also exhibit similar properties and applications.
Uniqueness
2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide is unique due to the combination of the thiadiazole and azetidine rings, which may confer distinct biological and chemical properties not found in other compounds.
Properties
Molecular Formula |
C12H20N4OS |
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Molecular Weight |
268.38 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide |
InChI |
InChI=1S/C12H20N4OS/c1-5-12(3,4)10(17)13-9-6-16(7-9)11-15-14-8(2)18-11/h9H,5-7H2,1-4H3,(H,13,17) |
InChI Key |
KOZRVSCBBMTYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1CN(C1)C2=NN=C(S2)C |
Origin of Product |
United States |
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